N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide
Description
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a sulfonamide group
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S2/c1-11-15(13-5-8-23-10-13)12(2)19(17-11)7-6-16-14(20)9-18(3)24(4,21)22/h5,8,10H,6-7,9H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGCOYADTAHJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CN(C)S(=O)(=O)C)C)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones.
Coupling Reactions: The thiophene and pyrazole rings are then coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biology: It is studied for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide is unique due to its combination of a thiophene ring, a pyrazole ring, and a sulfonamide group.
Biological Activity
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a thiophene group, which is critical for its biological activity. Its molecular formula is , and it has a molecular weight of 378.5 g/mol. The unique combination of functional groups in this compound contributes to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrazole Ring : Starting from suitable hydrazone derivatives.
- Substitution Reactions : Introducing the thiophene moiety through electrophilic substitution.
- Amidation : Coupling with methanesulfonamide to form the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties against bacteria and fungi. The presence of the thiophene group enhances this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration .
- Anticancer Potential : Several studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions with kinases involved in cancer pathways are under investigation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
The biological activity of this compound involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to enzymes involved in inflammatory responses and cancer progression, inhibiting their activity.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways related to growth and inflammation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide | Benzamide core with methoxy groups | Lacks pyrazole ring |
| N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethoxybenzamide | Benzimidazole core | Different heterocyclic structure |
| 6-(1H-benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin | Thienopyrimidine structure | Focus on antimicrobial activity |
This comparison highlights how this compound stands out due to its combination of functional groups that confer distinct chemical and biological properties.
Case Studies
Recent studies have focused on evaluating the efficacy of this compound in vitro and in vivo:
- In Vitro Anticancer Study : A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., HeLa and MCF7) at micromolar concentrations. Mechanistic studies indicated that it induces apoptosis through caspase activation .
- Antimicrobial Efficacy : Another study assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli, finding it effective at lower concentrations compared to standard antibiotics .
Q & A
Q. Methodological Answer :
- X-ray crystallography : Single-crystal analysis confirms bond lengths, dihedral angles (e.g., pyrazole-thiophene torsion ~61.8°), and hydrogen-bonding motifs (e.g., R₂²(8) dimer formation) .
- Spectroscopy : NMR (¹H/¹³C) verifies substituent integration, while IR identifies key functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₈H₂₃N₅O₃S₂) .
Advanced: How can researchers optimize reaction yields for the sulfonamide coupling step?
Q. Methodological Answer :
- Catalyst selection : Use carbodiimides (e.g., EDC·HCl) to activate carboxyl groups, improving coupling efficiency .
- Temperature control : Maintain low temperatures (0–5°C) during sulfonylation to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while post-reaction extraction with dichloromethane improves recovery .
Advanced: How can contradictions in biological activity data for structural analogues be resolved?
Q. Methodological Answer :
- Substituent analysis : Compare analogues with varying substituents (e.g., thiophene vs. phenyl groups) using computational tools (e.g., molecular docking) to assess binding affinity differences .
- Crystallographic data : Correlate activity with steric effects (e.g., methyl groups at pyrazole 3,5-positions increasing steric hindrance) .
- Statistical validation : Apply multivariate regression to isolate variables (e.g., logP, hydrogen-bond donors) influencing activity discrepancies .
Advanced: What strategies are recommended for designing analogues with enhanced pharmacokinetic properties?
Q. Methodological Answer :
- Bioisosteric replacement : Substitute the thiophene ring with bioisosteres (e.g., furan or triazole) to modulate lipophilicity and metabolic stability .
- Pro-drug approaches : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and bioavailability .
- Computational modeling : Use QSAR models to predict ADMET properties, prioritizing analogues with optimal polar surface area (<140 Ų) and rotatable bond counts (<5) .
Advanced: How can researchers address crystallization challenges during purification?
Q. Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., methanol/acetone 1:1) to balance solubility and nucleation rates .
- Temperature gradients : Gradual cooling (e.g., 4°C/hour) promotes larger crystal formation.
- Seeding : Introduce microcrystals of the pure compound to induce controlled crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
